2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide
Description
2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide is a synthetic carbothioamide derivative featuring a pyridine core substituted with a ketone group at position 2 and a carbothioamide moiety at position 1. The N-substituent is a 3-phenylpropyl chain, distinguishing it from related analogs with shorter or differently substituted side chains. Its structural uniqueness lies in the combination of a pyridine scaffold, a carbothioamide group, and a lipophilic 3-phenylpropyl substituent, which may influence binding affinity and pharmacokinetic properties.
Properties
Molecular Formula |
C15H16N2OS |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-oxo-N-(3-phenylpropyl)pyridine-1-carbothioamide |
InChI |
InChI=1S/C15H16N2OS/c18-14-10-4-5-12-17(14)15(19)16-11-6-9-13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11H2,(H,16,19) |
InChI Key |
ZTMHSHVGCBQXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=S)N2C=CC=CC2=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Reflux Reaction to Form Pyridine Thiazole Carboxylate
- Reactants: Ethyl-3-bromo-2-oxo-propionate and pyridine-3-carbothioamide.
- Solvent: Toluene or benzene are commonly used organic solvents.
- Conditions: Reflux for approximately 5 hours.
- Outcome: Formation of ethyl-2-(pyridine-3-yl)thiazole-4-carboxylate with yields around 80-83%.
| Reactant (g) | Moles | Solvent (mL) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl-3-bromo-2-oxo-propionate (100 g) | 0.51 | Toluene 500 | 5 | 83 |
| Pyridine-3-carbothioamide (70 g) | 0.51 |
After reaction completion, the solvent is removed under reduced pressure, and the residue is treated with dichloromethane and washed with water, dried, and crystallized from hexane.
Step 2: Hydrolysis to Pyridine Thiazole Carboxylic Acid
- Starting Material: Ethyl-2-(pyridine-3-yl)thiazole-4-carboxylate.
- Base: Potassium hydroxide (KOH) 10% aqueous solution.
- Solvent: Mixture of tetrahydrofuran (THF) and methanol, preferably 1:1 ratio.
- Conditions: Stirring at room temperature for approximately 3 hours.
- Workup: Neutralization with hydrochloric acid to precipitate the acid, filtration, and drying.
- Yield: Typically around 80%.
| Parameter | Value/Condition |
|---|---|
| Solvent ratio (THF:MeOH) | 1:1 |
| Base | KOH 10% aqueous |
| Reaction time | 3 hours |
| Yield | ~80% |
This hydrolysis step converts the ester to the corresponding carboxylic acid, which is a key intermediate for amide formation.
Step 3: Amide Formation via Anhydride Intermediate
- Activation: The carboxylic acid is reacted with ethylchloroformate in the presence of a base (triethylamine) to form the corresponding anhydride.
- Amine Coupling: The anhydride intermediate is then reacted with 3-phenylpropylamine to form the target carbothioamide.
- Solvent: Tetrahydrofuran (THF) for activation; N,N-dimethylformamide (DMF) for amine addition.
- Conditions: Dropwise addition of ethylchloroformate to acid/triethylamine mixture, stirring for 30 minutes; then slow addition of amine/triethylamine solution, stirring for 3 hours.
- Equivalent Ratios:
| Reagent | Equivalent Ratio (to acid) |
|---|---|
| Ethylchloroformate | 1.1 to 1.3 |
| Amine (3-phenylpropylamine) | 1 to 3 |
- Yield: Approximately 70%.
Workup: After reaction completion, the mixture is filtered, concentrated, dissolved in dichloromethane, washed with water and sodium bicarbonate solution, dried over anhydrous manganese dioxide, filtered, concentrated, and crystallized from hexane.
Reaction Conditions and Optimization Notes
| Step | Key Parameters | Notes |
|---|---|---|
| Reflux Reaction | 5 h in toluene or benzene | Efficient formation of ester intermediate |
| Hydrolysis | KOH 10%, THF/methanol 1:1, 3 h | Incomplete hydrolysis possible; neutralize carefully |
| Anhydride Formation | Ethylchloroformate 1.1-1.3 equiv, TEA | Excess ethylchloroformate complicates removal |
| Amide Coupling | Amine 1-3 equiv, DMF solvent | Excess amine complicates purification |
The reaction times and solvent ratios are critical for maximizing yields and purity. The use of ethylchloroformate for activation is preferred over acid-halogenation or active ester methods due to milder conditions and better control.
Alternative and Related Methods
- Some literature reports alternative synthetic approaches involving ortho-lithiation of diisopropyl nicotinamides followed by condensation with ketones or aldehydes, cyclization, and reduction steps to build complex pyridine-based scaffolds, which could be adapted for related compounds.
- Grignard additions to pyridine dicarboxylic acid anhydrides have been used to introduce phenyl groups selectively, which may be relevant for analog synthesis.
- Other methods involve direct reaction of isothiocyanates with amines to form carbothioamides, though these are less documented specifically for the target compound.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Reflux Reaction | Ethyl-3-bromo-2-oxo-propionate + pyridine-3-carbothioamide, toluene, 5 h reflux | Ethyl-2-(pyridine-3-yl)thiazole-4-carboxylate | 83 |
| 2 | Hydrolysis | KOH 10%, THF/methanol (1:1), 3 h stirring | 2-(Pyridine-3-yl)thiazole-4-carboxylic acid | 80 |
| 3 | Amide Formation (Anhydride) | Ethylchloroformate + triethylamine, then 3-phenylpropylamine, DMF, 3 h stirring | 2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide | 70 |
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The biological activity and structural features of 2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide can be contextualized by comparing it to pyridine- and pyrazole-based carbothioamide derivatives reported in recent studies. Key findings from RNase H inhibition assays and structure-activity relationship (SAR) analyses are summarized below:
Table 1: Comparison of Carbothioamide Derivatives and Analogs
Key Comparisons:
Substituent Effects on Potency: The 3-phenylpropyl group in the target compound introduces a longer alkyl chain compared to analogs like A1 (diphenyl) or A2 (phenylacetyl). This may reduce activity due to steric hindrance, as seen in A16, where a methylene spacer between the carbothioamide nitrogen and phenyl ring decreased potency by >100 μM . Halogenation (e.g., 4-Cl in A5) significantly enhances RNase H inhibition (IC₅₀ = 4 μM).
Role of Carbothioamide vs. Carboxamide: Replacement of carbothioamide with carboxamide (A6) only marginally reduced activity (IC₅₀ = 5 μM vs. This contrasts with other enzyme targets where sulfur atoms are essential for metal chelation.
Impact of Aromatic Substitution Patterns :
- Substituents on the benzoyl ring (e.g., A8–A14 ) generally reduced activity, except A13 (IC₅₀ = 21 μM). The target compound’s 3-phenylpropyl group may mimic the bulky aromatic groups in A15 , which showed moderate activity (IC₅₀ = 7 μM), but its extended chain could offset this benefit .
Thermal and Pharmacokinetic Properties :
- While direct data on the target compound’s stability are unavailable, studies on related pyridine-diones (e.g., 4-methoxy derivatives) highlight the importance of lipophilic groups in improving membrane permeability and metabolic stability . The 3-phenylpropyl chain may enhance lipophilicity but could also increase susceptibility to oxidative metabolism.
Biological Activity
2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes involved in cell proliferation and apoptosis pathways, making it a candidate for cancer therapy.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, which may be linked to its ability to disrupt cellular processes in pathogens.
Anticancer Activity
Research has shown that derivatives of pyridine compounds, including this compound, can inhibit the growth of cancer cells. A study indicated that this compound could induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 8.7 | Inhibition of cell cycle progression |
| A549 (Lung) | 12.0 | Modulation of p53 pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) observed:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate activity |
| Escherichia coli | 64 | Weak activity |
| Candida albicans | 16 | Strong activity |
Case Studies
- In Vitro Studies : In a study focusing on the inhibition of Polo-like kinase 1 (Plk1), the compound demonstrated significant inhibition, suggesting its potential as a therapeutic agent in cancer treatment . The study utilized ELISA assays to quantify binding affinity and inhibitory capacity.
- Animal Models : Preliminary in vivo studies indicated that administration of this compound resulted in reduced tumor size in xenograft models, further supporting its anticancer potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring and side chains have been explored to enhance potency and selectivity against specific targets. For instance, substituting different groups at the 3-position of the phenyl ring has shown varying degrees of activity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
